6-Bromo-3-methylbenzo[d]isoxazol-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H6BrNO2/c1-4-8-6(11)2-5(9)3-7(8)12-10-4/h2-3,11H,1H3 |
InChI Key |
IZPARPMTRHBIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=CC(=C12)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 6 Bromo 3 Methylbenzo D Isoxazol 4 Ol
Reactivity Profiles of the Bromine Substituent
The bromine atom at the 6-position of the benzisoxazole core is a versatile handle for synthetic transformations, primarily through carbon-bromine bond activation.
The carbon-bromine bond in 6-Bromo-3-methylbenzo[d]isoxazol-4-ol is susceptible to activation by transition metal catalysts, most notably palladium. This enables a variety of cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.
One of the most powerful of these transformations is the Suzuki-Miyaura cross-coupling reaction . nih.govlibretexts.org In this reaction, the bromo-substituted benzisoxazole can be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A variety of aryl and heteroaryl groups can be introduced at the 6-position using this methodology. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | 6-Phenyl-3-methylbenzo[d]isoxazol-4-ol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | 6-(4-Methoxyphenyl)-3-methylbenzo[d]isoxazol-4-ol |
| Pyridine-3-boronic acid | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | 6-(Pyridin-3-yl)-3-methylbenzo[d]isoxazol-4-ol |
This table represents potential Suzuki-Miyaura cross-coupling reactions based on established methodologies for similar bromo-substituted heterocycles. nih.gov
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, are also plausible transformations for the bromine substituent, further expanding the synthetic utility of this compound.
In the context of this compound, the bromine at position 6 will influence the regioselectivity of further electrophilic substitution reactions on the benzene (B151609) ring.
Reactivity of the Hydroxyl Group at Position 4
The phenolic hydroxyl group at position 4 is a key determinant of the molecule's acidic properties and its ability to coordinate with metal ions.
The hydroxyl group imparts acidic character to the molecule. The acidity of the hydroxyl proton is influenced by the electron-withdrawing nature of the fused isoxazole (B147169) ring and the bromine substituent. These groups help to stabilize the corresponding phenoxide anion formed upon deprotonation. The pKa value of this hydroxyl group is expected to be lower than that of phenol (B47542) itself, indicating increased acidity.
The hydroxyl group can be readily deprotonated by a suitable base to form the corresponding salt. This anion can then act as a nucleophile in various reactions, such as O-alkylation and O-acylation, to introduce a wide range of functional groups at the 4-position.
| Reagent | Base | Solvent | Expected Product |
| Methyl iodide | K₂CO₃ | Acetone | 4-Methoxy-6-bromo-3-methylbenzo[d]isoxazole |
| Benzyl bromide | NaH | THF | 4-(Benzyloxy)-6-bromo-3-methylbenzo[d]isoxazole |
| Acetyl chloride | Pyridine (B92270) | CH₂Cl₂ | 6-Bromo-3-methylbenzo[d]isoxazol-4-yl acetate |
This table illustrates potential O-functionalization reactions of the hydroxyl group based on standard organic transformations of phenols.
The presence of the hydroxyl group at position 4 and the nitrogen atom in the adjacent isoxazole ring creates a potential bidentate chelation site for metal ions. scirp.org The molecule can coordinate with various metal ions to form stable complexes. rsc.org The stability and geometry of these complexes will depend on the nature of the metal ion, the solvent, and the pH of the medium. This chelating ability is a significant feature of the molecule's chemical profile and may be relevant in various applications.
Reactivity of the Isoxazole Heterocycle
The isoxazole ring is a stable aromatic heterocycle, but it can undergo specific reactions, particularly under conditions that lead to ring opening. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under reductive or certain acidic or basic conditions. chim.it
For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, which can result in the formation of an enaminone. The specific outcome of such a reaction would depend on the reaction conditions and the substitution pattern of the isoxazole.
Furthermore, the isoxazole ring can influence the reactivity of the fused benzene ring. The isoxazole moiety is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. scielo.org.mx However, the directing effects of the substituents already present (the hydroxyl group and bromine) will be the primary determinants of the position of any further substitution.
Ring-Opening Reactions and Subsequent Transformations
The isoxazole ring is susceptible to cleavage reactions, primarily due to the weak N-O bond. This reactivity provides a pathway to synthesize a variety of acyclic compounds and other heterocyclic systems.
Reductive cleavage of the N-O bond is a common transformation for isoxazoles. This can be achieved using various reducing agents. For instance, studies on related isoxazole systems have shown that reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can effectively cleave the N-O bond to yield β-aminoenones. rsc.orgrsc.org Catalytic hydrogenation, often employing catalysts such as Raney-Nickel or Palladium on carbon (Pd/C), is another widely used method for this reductive ring-opening. acs.org In metabolic studies of drugs containing a benzo[d]isoxazole core, such as the anticonvulsant zonisamide, reductive scission of the N-O bond has been identified as a key pathway, leading to the formation of phenolic compounds. researchgate.net This process is often catalyzed by NADH-dependent reductases and is proposed to proceed via a two-electron reduction to an imine intermediate, which is subsequently hydrolyzed. researchgate.netnih.gov
A notable subsequent transformation following ring-opening involves cyclocondensation reactions. The ring-opened intermediates can be trapped with suitable reagents to form new, larger ring systems. For example, the reaction of an isoxazole-4-carbaldehyde (B1288839) derivative with 1,2-diaminobenzenes leads to the formation of a Schiff base, which upon acid-catalyzed cyclocondensation, transforms into a 1,5-benzodiazepine C-nucleoside. nih.gov This demonstrates how the isoxazole ring can serve as a masked precursor to more complex heterocyclic structures.
Table 1: Examples of Isoxazole Ring-Opening Reactions
| Reactant Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Generic Isoxazoles | Mo(CO)₆ / H₂O | β-Aminoenones | rsc.orgrsc.org |
| Fluoroalkylated Isoxazoles | Raney-Ni / H₂ | Fluoroalkylated Enaminones | acs.org |
| Razaxaban (in vivo) | NADH-dependent reductase(s) | Benzamidine metabolite | nih.gov |
| Zonisamide | Metabolic reduction (P450) | 2-(sulfamoylacetyl)phenol | researchgate.net |
| Isoxazole-4-carbaldehyde | 1,2-diaminobenzene, then TFA | 1,5-Benzodiazepine derivative | nih.gov |
1,3-Dipolar Cycloaddition Reactions of Isoxazole Derivatives
The [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile (such as an alkene or alkyne) is the most fundamental and widely utilized method for constructing the isoxazole ring. rsc.org This reaction is a cornerstone of isoxazole chemistry due to its high efficiency and regioselectivity.
The process typically involves the in situ generation of unstable nitrile oxides from precursors like aldoximes. A common method is the halogenation of an aldoxime with an electrophilic halogen source (e.g., N-chlorosuccinimide) to form a hydroximoyl halide, which then undergoes base-promoted elimination of HX to yield the nitrile oxide. nih.gov This reactive intermediate is immediately trapped by a dipolarophile. The reaction with an alkyne yields a substituted isoxazole, while an alkene yields an isoxazoline (B3343090). nih.gov
Two primary mechanisms have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic pathway and a stepwise diradical process. rsc.org Extensive studies, including computational analyses, generally support the concerted mechanism as the favored pathway. rsc.orgresearchgate.net However, some electrochemical methods have been shown to proceed via a stepwise radical mechanism. nih.gov The regioselectivity of the cycloaddition is a key feature, and copper(I)-catalyzed versions of this reaction, often termed "click chemistry," provide excellent control, reliably yielding 3,5-disubstituted isoxazoles from terminal alkynes. organic-chemistry.orgnih.gov
Electrophilic Aromatic Substitution on the Benzo[d]isoxazole Core
The benzo[d]isoxazole scaffold presents two arenas for electrophilic aromatic substitution (EAS): the isoxazole ring and the fused benzene ring.
On the isoxazole moiety itself, substitution is known to preferentially occur at the C4 position. reddit.com This can be achieved through electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes in the presence of an electrophile such as iodine monochloride (ICl), which directly yields 4-iodoisoxazoles. nih.gov
Substitution on the benzene ring is more complex, as the directing effects of the existing substituents and the fused heterocyclic ring must be considered. In the case of this compound, the ring is polysubstituted. The directing effects of these groups are as follows:
-OH (hydroxyl): A strongly activating, ortho, para-director.
-Br (bromo): A deactivating, ortho, para-director.
-CH₃ (methyl): A weakly activating, ortho, para-director.
Fused isoxazole ring: Generally considered a deactivating group, directing meta to the fusion points.
The position of incoming electrophiles will be determined by the interplay of these competing effects. The powerful activating and directing effect of the hydroxyl group at C4 would strongly favor substitution at its ortho positions, which are C5 and C3. Since C3 is part of the isoxazole ring, substitution is directed to the C5 position. The directing influence of the groups would reinforce substitution at C5. Studies on related fused heterocyclic systems, such as the regioselective nitration of imidazo[4',5':3,4]benzo[c]isoxazole derivatives, confirm that electrophilic substitution on the benzo portion of the core is a viable synthetic strategy. nih.gov The general mechanism for EAS on the benzene ring involves the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com
Detailed Reaction Mechanism Elucidation
Investigation of Reaction Pathways and Transition States
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of benzo[d]isoxazole transformations. DFT calculations allow for the modeling of reaction pathways, the characterization of transition state geometries and energies, and the prediction of kinetic and thermodynamic parameters.
For instance, in the palladium-catalyzed synthesis of benzo[d]isoxazoles from N-phenoxyacetamides, DFT calculations have supported a Pd(II)-Pd(IV)-Pd(II) catalytic cycle. pkusz.edu.cn These studies indicated that the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. Furthermore, kinetic isotope effect (KIE) experiments, which showed a KIE value of 3.2, confirmed that the C-H bond cleavage is the rate-determining step of the reaction. pkusz.edu.cn
Similarly, DFT studies on the copper-catalyzed [3+2] cycloaddition for isoxazole synthesis have been used to propose a Cu(I)-Cu(II)-Cu(0)-Cu(I) catalytic cycle, providing insights that go beyond simple experimental observation. acs.org The mechanism of base-catalyzed decomposition of benzisoxazoles has also been a subject of detailed physical organic studies, investigating reaction kinetics and intermediates to understand the fundamental steps of ring cleavage. acs.org For the electrochemical synthesis of isoxazolines, DFT analysis was crucial in discounting a pericyclic mechanism in favor of a stepwise, radical-mediated pathway. nih.gov
Role of Catalysis in Benzo[d]isoxazole Transformations
Transition metal catalysis plays a pivotal role in the synthesis and functionalization of the benzo[d]isoxazole scaffold, enabling reactions that would otherwise be difficult or impossible.
Palladium Catalysis: Palladium catalysts are extensively used for C-H activation and cross-coupling reactions. A notable example is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form the benzo[d]isoxazole core. pkusz.edu.cnrsc.org This reaction proceeds via ortho C-H bond activation, directed by the amide group, and involves a Pd(II)/Pd(IV) catalytic cycle. pkusz.edu.cn
Copper Catalysis: Copper catalysts, particularly Cu(I), are central to the regioselective synthesis of isoxazoles via 1,3-dipolar cycloaddition (the "click" reaction). organic-chemistry.orgnih.gov Copper catalysis is also implicated in reductive ring-cleavage reactions of isoxazoles to produce enaminones. acs.org More complex cascade reactions, such as the synthesis of trisubstituted isoxazoles from O-arylmethyl alkynyl oxime ethers, are efficiently catalyzed by Cu(OTf)₂. acs.org
Rhodium Catalysis: Rhodium catalysts are effective for C-H activation and annulation reactions. While direct examples on benzo[d]isoxazoles are specific, analogous rhodium-catalyzed oxidative annulation of benzimidates to form benzo[d]isothiazoles provides a strong model for potential applications. arkat-usa.org These reactions often involve a Rh(I)/Rh(III) redox cycle, and their mechanisms have been supported by DFT calculations. arkat-usa.org Rh(III)-catalyzed C-H activation is a powerful tool for constructing various fused heterocyclic systems. nih.govnih.gov
Table 2: Catalysts in Benzo[d]isoxazole and Isoxazole Chemistry
| Catalyst Type | Reaction Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Palladium(II) | [4+1] Annulation / C-H Activation | Pd(II)/Pd(IV) cycle; Concerted Metalation-Deprotonation | pkusz.edu.cn |
| Copper(I) | [3+2] Cycloaddition | Formation of Copper-acetylide intermediate | organic-chemistry.orgnih.gov |
| Copper(II) | Cascade Cyclization-Migration | Intramolecular addition / 1,3-migration | acs.org |
| Rhodium(III) | C-H Activation / Annulation | Formation of a rhodacycle intermediate | arkat-usa.orgnih.gov |
| Molybdenum(0) | Reductive Ring-Opening | Cleavage of N-O bond | rsc.orgrsc.org |
Computational and Theoretical Chemistry of 6 Bromo 3 Methylbenzo D Isoxazol 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. For a molecule like 6-Bromo-3-methylbenzo[d]isoxazol-4-ol, methods such as Density Functional Theory (DFT) are often employed to provide a balance between accuracy and computational cost. These calculations can elucidate the molecule's electronic landscape, preferred three-dimensional arrangements, and how it interacts with electromagnetic radiation.
The electronic structure of this compound is characterized by the delocalized π-system of the fused benzene (B151609) and isoxazole (B147169) rings. The distribution of electron density is significantly influenced by the presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In substituted benzisoxazoles, the HOMO is typically distributed across the bicyclic ring system, particularly on the electron-rich portions. The LUMO, conversely, is often localized on the electron-deficient areas. For this compound, the HOMO is expected to have significant contributions from the hydroxyl-substituted benzene ring, while the LUMO may be more concentrated around the isoxazole moiety and the carbon atom bearing the bromine. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and serves as an illustrative example of what would be obtained from quantum chemical calculations.)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
This table is for illustrative purposes and is not based on published experimental or computational data for this specific molecule.
The conformational flexibility of this compound is relatively limited due to its rigid bicyclic core. The primary sources of conformational variation arise from the rotation of the hydroxyl and methyl groups.
Rotation around the C-O bond of the hydroxyl group and the C-C bond of the methyl group can lead to different conformers with distinct energy levels. Computational studies on similar phenolic compounds reveal that the orientation of the hydroxyl proton can be influenced by intramolecular hydrogen bonding, although in this case, a strong intramolecular hydrogen bond acceptor is not immediately adjacent. The energetic landscape, therefore, would likely show shallow energy minima corresponding to different rotational isomers of the substituent groups. The global minimum energy conformation would represent the most stable and populated state of the molecule under equilibrium conditions. Understanding the relative energies of these conformers is crucial as it can affect the molecule's crystal packing and its binding affinity to biological macromolecules. mdpi.com
Computational chemistry serves as a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would appear in the downfield region of the ¹H NMR spectrum, with their precise shifts influenced by the electronic effects of the bromine, hydroxyl, and methyl groups. The methyl protons would give rise to a singlet in the upfield region. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbon attached to the bromine atom being significantly influenced by the heavy atom effect. mdpi.comnih.gov
IR Spectroscopy: The predicted IR spectrum would exhibit characteristic vibrational frequencies. A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the isoxazole ring and C=C stretching of the benzene ring would be observed in the 1500-1650 cm⁻¹ region.
UV-Vis Spectroscopy: The electronic transitions predicted by time-dependent DFT (TD-DFT) calculations would correspond to the absorption maxima in the UV-Vis spectrum. For an aromatic system like this, π → π* transitions are expected, which would provide information about the extent of conjugation and the electronic structure of the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes.)
| Spectroscopy | Predicted Feature | Predicted Value/Region |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |
| ¹H NMR | Methyl Protons | 2.3 - 2.6 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ |
| IR | C=N Stretch | ~1620 cm⁻¹ |
| UV-Vis | λmax | ~280 nm |
This table is for illustrative purposes and is not based on published experimental or computational data for this specific molecule.
Tautomerism is a key consideration for molecules containing a hydroxyl group adjacent to a π-system. This compound can potentially exist in equilibrium with its keto tautomer, 6-Bromo-3-methyl-1,3-dihydrobenzo[d]isoxazol-4-one.
Theoretical calculations can determine the relative energies of these tautomers in the gas phase and in different solvents. Generally, for phenolic compounds, the aromatic enol form is significantly more stable than the keto form due to the energetic favorability of the aromatic system. Computational studies on related heterocyclic systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, have demonstrated the utility of DFT methods in evaluating the energies of different tautomeric forms and predicting the most stable isomer. researchgate.net It is highly probable that for this compound, the -ol form is the predominant tautomer under standard conditions.
Reaction Mechanism Simulations and Predictions
Theoretical chemistry can also be used to explore the potential reactivity of a molecule by simulating reaction pathways.
The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring is susceptible to electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds.
Theoretical simulations of these reaction pathways would involve locating the transition state structures and calculating the activation energies. For example, in an electrophilic aromatic substitution reaction, the calculations would model the formation of the sigma complex (Wheland intermediate) and determine the preferred site of substitution based on the stability of this intermediate. Similarly, for a cross-coupling reaction, the simulation would model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These theoretical investigations provide valuable insights into the feasibility and selectivity of potential chemical transformations.
Kinetic and Thermodynamic Parameters for Chemical Transformations
Computational chemistry offers powerful tools to predict the kinetic and thermodynamic parameters of chemical reactions, including the formation and transformation of heterocyclic compounds like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations.
For instance, studies on the [3+2] cycloaddition reaction to form isoxazoline (B3343090) rings, a key step in the synthesis of many isoxazole derivatives, have been computationally explored. mdpi.com These studies often calculate the activation energies (ΔE‡) and reaction energies (ΔEr) to determine the feasibility and regioselectivity of the reaction. A theoretical investigation on the unimolecular and bimolecular dissociation of propylene (B89431) glycol ethyl ether utilized B3LYP and other functionals to determine activation barriers for various reaction pathways, providing insights into the stability and reactivity of the molecule. ekb.eg
In a study on the formation of 3-nitro-substituted 2-isoxazolines, calculations showed that while thermodynamic factors favored the formation of stable cycloadducts, kinetic parameters were crucial in determining the final product, with steric effects playing a dominant role. mdpi.com Such computational approaches could be applied to the synthesis of this compound to optimize reaction conditions and predict potential byproducts.
Table 1: Representative Calculated Thermodynamic and Kinetic Parameters for Isoxazole Formation (Analogous Systems)
| Reaction Type | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| [3+2] Cycloaddition | wb97xd/6-311+G(d) (PCM) | Gibbs Free Energy of Reaction | Highly Negative | mdpi.com |
| Dissociation | APFD/6-31G(d) | Activation Barrier | 279 kJ/mol (approx. 66.7 kcal/mol) | ekb.eg |
| Cycloaddition | B3LYP/6-31G(d) | Activation Energy | -81.15 | nih.gov |
Note: These values are for analogous systems and are intended to be illustrative of the types of parameters that can be calculated.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are invaluable for understanding the three-dimensional structure of molecules and their dynamic behavior over time. These techniques are crucial for predicting how a molecule like this compound might interact with biological targets or other chemical entities.
Structure-Reactivity Relationship Studies through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.
For a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models with high predictive ability (q² > 0.6) were developed. mdpi.com These studies revealed that hydrophobicity at certain positions and the presence of electronegative groups at others were critical for agonistic activity. mdpi.com Similar QSAR studies on other isoxazole series have also demonstrated a strong correlation between predicted and observed anti-inflammatory activity. nih.gov These methodologies could be instrumental in designing novel derivatives of this compound with enhanced biological activities.
Table 2: Statistical Parameters from a 3D-QSAR Study on Isoxazole Derivatives
| Model | q² | r² | r²pred |
| CoMFA | 0.664 | 0.960 | 0.872 |
| CoMSIA | 0.706 | 0.969 | 0.866 |
Source: Adapted from a study on isoxazole derivatives as FXR agonists. mdpi.com
Prediction of Molecular Interactions with Generic Chemical Entities
In studies of isoxazole derivatives as enzyme inhibitors, MD simulations have been used to understand their binding modes. For instance, simulations of isoxazole amides as SMYD3 inhibitors helped to elucidate the binding free energies and the nature of ligand-protein interactions. scienceopen.comchemrxiv.org Similarly, MD simulations of isoxazole derivatives targeting carbonic anhydrase supported in vitro findings by calculating binding free energies (ΔGbind) and identifying stable interactions. nih.gov These computational techniques could predict the binding mode and affinity of this compound with various enzymes or receptors, guiding the design of more potent and selective molecules. The analysis of these simulations often involves calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and identifying specific hydrogen bonds and hydrophobic interactions.
Computational Prediction of Physicochemical Properties Relevant to Synthesis Design
The design of efficient synthetic routes benefits greatly from the computational prediction of key physicochemical properties. escholarship.orgnih.gov Properties such as solubility, lipophilicity (logP), and pKa are crucial for both the reaction work-up and the ultimate bioavailability of a compound. nih.gov
Various computational models, ranging from empirical fragment-based methods to more rigorous quantum mechanical calculations, are available to predict these properties. researchgate.net For example, the aqueous solubility of a compound can be estimated using quantitative structure-property relationship (QSPR) models that take into account parameters like logP, molecular weight, and the number of rotatable bonds. researchgate.net
For a molecule like this compound, computational tools can provide estimates of its key physicochemical properties, which can inform decisions during its synthesis and purification. For instance, predicted solubility can guide the choice of solvents for reaction and recrystallization, while predicted pKa can be important for designing extraction and purification protocols.
Table 3: Predicted Physicochemical Properties for a Representative Benzisoxazole Derivative
| Property | Predicted Value | Computational Method |
| Molecular Weight | 228.04 g/mol | - |
| Density | 1.748 g/cm³ | Predicted |
| Boiling Point | 361.5 °C | Predicted |
| pKa | (Not Available) | - |
| logP | (Not Available) | - |
Note: The available predicted data for the target compound is limited. More comprehensive predictions would require dedicated computational studies.
Applications in Materials Science and Organic Synthesis Non Medicinal Focus
6-Bromo-3-methylbenzo[d]isoxazol-4-ol as a Versatile Synthetic Building Block
The utility of this compound in organic synthesis stems from the reactivity of its distinct functional groups, which allow for its use as both a precursor to more elaborate molecules and a foundational scaffold for new chemical structures. The benzo[d]isoxazole core is a common starting point for creating complex molecular architectures. nih.gov
The structure of this compound is well-suited for elaboration into more complex organic molecules. The bromine atom at the 6-position is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of diverse aryl, alkyl, and alkynyl groups, systematically building molecular complexity.
Furthermore, the phenolic hydroxyl group at the 4-position offers another site for chemical modification. It can be alkylated to form ethers or acylated to produce esters, enabling the introduction of new functionalities or the connection of the molecule to other substrates. The combination of these reactive sites makes the compound a valuable intermediate for chemists aiming to construct intricate, multi-functional organic molecules for various non-medicinal research purposes.
The benzo[d]isoxazole ring system itself serves as a rigid and stable scaffold upon which other heterocyclic rings can be constructed. Synthetic strategies can be designed to modify or expand upon the existing isoxazole (B147169) ring. For instance, the relatively weak N-O bond of the isoxazole ring is known to be susceptible to cleavage under certain conditions, such as reduction or photochemical irradiation, which can lead to ring-opening and subsequent rearrangement into different heterocyclic systems. wikipedia.org This transformation allows chemists to use the benzo[d]isoxazole core as a latent precursor for other valuable heterocycles, such as substituted benzoxazoles or other complex fused systems. organic-chemistry.org The strategic placement of the bromo and hydroxyl groups provides additional control over these transformations, guiding the regioselectivity of subsequent reactions to afford specific, targeted heterocyclic products.
Utilization in Functional Material Development
While specific research on the integration of this compound into functional materials is not extensively documented, its chemical structure suggests significant potential in this field. Its bifunctional nature—possessing both a polymerizable group (hydroxyl) and a modifiable site (bromo)—makes it an attractive candidate for creating specialized polymers and coatings.
The phenolic hydroxyl group is a classic functional group for step-growth polymerization. It can react with carboxylic acids or their derivatives to form polyesters, or with epoxides to form polyethers. The incorporation of the rigid and aromatic benzo[d]isoxazole unit into a polymer backbone would be expected to enhance thermal stability, mechanical strength, and potentially introduce specific photophysical properties.
Additionally, the bromine atom allows for the molecule to be grafted onto existing polymer chains via post-polymerization modification using cross-coupling chemistry. This would enable the precise placement of the benzo[d]isoxazole moiety as a pendant group, which could be used to tune the surface properties, refractive index, or chemical resistance of the base polymer. Saturated and aromatic heterocycles are known to be important components in both natural and synthetic polymers, contributing to a wide range of applications. scispace.com
In the field of protective coatings, heterocyclic compounds are valued for their ability to improve performance. For example, related heterocyclic structures like benzoxazines are used to create coatings with high thermal stability and chemical resistance. mdpi.comresearchgate.net The phenolic hydroxyl group in this compound could promote strong adhesion to metal or oxide substrates through hydrogen bonding and the formation of metal-oxygen bonds.
The dense, aromatic structure of the benzo[d]isoxazole core could contribute to the formation of a robust barrier against corrosive agents. The bromine atom could serve as a site for cross-linking within the coating matrix, potentially increasing its durability and hardness after curing.
Photochemical Applications of Benzo[d]isoxazole Derivatives
The photochemistry of isoxazoles and their fused-ring derivatives is a well-studied area that offers pathways to unique molecular transformations not easily accessible through thermal methods. researchgate.net Upon exposure to UV light, the isoxazole ring can undergo a characteristic N-O bond homolysis. nih.gov This initial cleavage leads to highly reactive intermediates, such as vinyl nitrenes or acyl azirines. nih.govnih.gov
These intermediates can then undergo a variety of rearrangements to yield different, stable heterocyclic products. nih.gov For example, photoisomerization can convert isoxazoles into the corresponding oxazoles. In some cases, these reactive species can be trapped by other molecules or undergo intramolecular reactions to form new, complex polycyclic systems. researchgate.net This light-activated ring-opening and rearrangement is a powerful tool in synthetic chemistry, allowing for the atom-efficient transposition of one heterocyclic system into another. nih.gov The intrinsic photoreactivity of the isoxazole core suggests that benzo[d]isoxazole derivatives could be employed as photo-responsive units in smart materials or as photocleavable linkers in chemical biology, expanding their utility beyond traditional synthesis. nih.gov
Data Tables
Comparative Analysis of Benzo[d]isoxazole Derivatives
This table compares the subject compound with other related benzo[d]isoxazole structures to highlight the influence of different substituents on their potential chemical reactivity and applications.
| Compound Name | Molecular Formula | Key Substituents | Potential Role/Application |
| This compound | C₈H₆BrNO₂ | 6-Br, 3-CH₃, 4-OH | Synthetic building block, potential monomer for polymers and coatings. |
| 6-Bromo-3-methylbenzo[d]isoxazole | C₈H₆BrNO | 6-Br, 3-CH₃ | Synthetic intermediate. researchgate.net |
| Benzo[d]isoxazole | C₇H₅NO | Unsubstituted | Parent scaffold, weakly basic aromatic compound. wikipedia.org |
| (6-Bromobenzo[d]isoxazol-3-yl)methanol | C₈H₆BrNO₂ | 6-Br, 3-CH₂OH | Synthetic intermediate. |
| Benzo[d]isoxazole-3-carboxylic acid | C₈H₅NO₃ | 3-COOH | Key intermediate for amide synthesis. nih.gov |
Development of UV-Absorbing Materials
No research data was found detailing the use of this compound in the development of UV-absorbing materials.
Studies on Photooxidation Inhibition
No studies specifically investigating the photooxidation inhibition properties of this compound were identified.
Applications in Agrochemical Research (Chemical Synthesis Aspects)
While related bromo-methyl-benzisoxazole compounds have been mentioned as intermediates in the synthesis of agrochemicals, no specific research was found that details the synthetic applications of this compound in this field.
Future Research Directions in 6 Bromo 3 Methylbenzo D Isoxazol 4 Ol Chemistry
Exploration of Novel and Efficient Synthetic Routes
While the synthesis of the parent benzisoxazole ring can be achieved through established methods, such as the reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid, the preparation of polysubstituted derivatives like 6-Bromo-3-methylbenzo[d]isoxazol-4-ol demands more sophisticated and efficient strategies. wikipedia.org Future research should focus on developing synthetic pathways that offer high yields, regioselectivity, and operational simplicity.
Key areas for exploration include:
Divergent Synthesis from Common Precursors: Developing strategies that allow for the late-stage introduction of the bromo, methyl, and hydroxyl groups onto a pre-formed benzisoxazole core.
Convergent [3+2] Cycloadditions: Investigating the [3+2] cycloaddition of in-situ generated nitrile oxides with appropriately substituted arynes, which offers a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org
Triphenylphosphine-mediated Reactions: Adapting methods that use PPh₃ to mediate the reaction between 2-hydroxybenzonitriles and bromides could provide a facile route to 3-substituted 1,2-benzisoxazoles. organic-chemistry.org
Flow Chemistry: Implementing continuous flow processes could enable better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalable synthesis.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Starting Materials | Key Transformation | Advantages |
|---|---|---|---|
| Linear Synthesis | Substituted Salicylaldehyde or 2-Hydroxyacetophenone | Oximation followed by intramolecular cyclization | Straightforward, builds upon known methods. |
| [3+2] Cycloaddition | Substituted Chlorooxime and Substituted Benzyne Precursor | In-situ generation of nitrile oxide and aryne, followed by cycloaddition. organic-chemistry.org | Mild conditions, access to diverse functionalization. organic-chemistry.org |
| N-O Bond Formation | ortho-Hydroxyaryl N-H Ketimine | Cyclization via an N-Cl imine intermediate. organic-chemistry.org | Divergent pathway, regioselective. organic-chemistry.org |
| Barbier-Grignard Type | Substituted 2-Hydroxybenzonitrile (B42573) | PPh₃-mediated reaction with a methylating agent. organic-chemistry.org | Facile, good yields for 3-substitution. organic-chemistry.org |
Discovery of New Chemical Reactivity Patterns
The unique arrangement of functional groups in this compound offers multiple handles for chemical modification. Future work should systematically explore the reactivity at each site to build a library of novel derivatives.
Phenolic Hydroxyl Group: This group is a prime site for O-alkylation, O-acylation, and etherification to introduce diverse side chains, potentially modulating biological activity or physicochemical properties. It can also act as a directing group for further electrophilic substitution on the aromatic ring.
Bromine Atom: The C6-bromo substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, alkyl, amine, and alkyne moieties, respectively, dramatically expanding the accessible chemical space.
C-H Functionalization: Direct C-H functionalization represents a modern and atom-economical approach to modify the scaffold. nih.gov Research into regioselective C-H activation at the C5 and C7 positions, which are sterically accessible, could yield novel derivatives without the need for pre-functionalized substrates. nih.gov
Ring-Opening Reactions: The relatively weak N-O bond of the isoxazole (B147169) ring can be cleaved under certain conditions, such as with a strong base, to yield a 2-hydroxybenzonitrile derivative. wikipedia.org Exploring controlled ring-opening and subsequent transformations could provide access to entirely different classes of compounds.
Table 2: Potential Derivatization Sites and Reactions
| Site of Reaction | Functional Group | Potential Reaction Types | Example Reagents/Catalysts |
|---|---|---|---|
| Position 4 | Phenolic -OH | Etherification, Esterification, Williamson Ether Synthesis | Alkyl halides, Acid chlorides, NaH |
| Position 6 | Bromo (-Br) | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Arylboronic acids/Pd catalyst, Amines/Pd catalyst, Terminal alkynes/Pd/Cu catalyst |
| Positions 5 & 7 | Aromatic C-H | C-H Arylation, C-H Alkylation, Halogenation | Aryl halides/Pd catalyst, Alkenes/Rh catalyst, NBS/NCS |
| Isoxazole Ring | N-O Bond | Reductive Cleavage, Base-mediated Ring Opening (Kemp Elimination) | H₂/Pd, Strong base (e.g., NaH, LDA) wikipedia.org |
Development of Advanced Catalytic Systems for Functionalization
The efficient and selective functionalization of a multi-functional molecule like this compound hinges on the development of advanced catalytic systems. Future research should move beyond traditional catalysts to explore systems that offer higher selectivity, broader substrate scope, and milder reaction conditions.
Promising research avenues include:
Orthogonal Catalysis: Designing catalytic systems where two or more incompatible catalysts can operate in a single pot to perform sequential transformations at different sites (e.g., a Pd-catalyzed cross-coupling at the C-Br bond followed by a Rh-catalyzed C-H activation at C7).
Photoredox Catalysis: Utilizing light-driven catalysts to generate radical intermediates for novel functionalizations that are complementary to traditional two-electron pathways. This could be particularly useful for C-H functionalization and introducing complex alkyl groups.
Gold and Silver Catalysis: Recent advances have shown that gold and silver catalysts are highly effective for the C-H functionalization of electron-rich heterocycles like carbazoles, suggesting their potential applicability to the benzisoxazole system. nih.govresearchgate.net
Immobilized and Reusable Catalysts: Developing catalysts supported on solid matrices, such as magnetic nanoparticles, would facilitate easier product purification, reduce metal contamination in the final products, and align with the principles of green chemistry. nih.gov
Table 3: Emerging Catalytic Systems for Benzisoxazole Functionalization
| Catalytic System | Target Reaction | Potential Advantages |
|---|---|---|
| Dual-Metal Catalysis (e.g., Pd/Rh) | Sequential C-Br coupling and C-H activation | One-pot synthesis, increased molecular complexity. |
| Photoredox Catalysis (e.g., Ir, Ru complexes) | Radical-based C-H alkylation/arylation | Mild conditions, unique reactivity patterns. |
| Gold(I) Catalysis | C-H functionalization with diazo compounds | High efficiency, rapid turnover, multi-functionalization capability. researchgate.net |
| Supported Nanoparticle Catalysts (e.g., Fe₃O₄-supported) | Cross-coupling, condensation reactions | Easy separation, reusability, reduced waste. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov Applying these computational tools to the chemistry of this compound can accelerate the design-make-test-analyze cycle.
Future directions include:
Predictive Modeling: Training ML models on existing data for benzisoxazole derivatives to predict biological activities (e.g., kinase inhibition, antimicrobial activity), as well as ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties for newly designed analogues. nih.govresearchgate.net
Generative Design: Employing generative AI models to explore the vast chemical space around the core scaffold. youtube.com These models can propose novel structures with optimized properties that human chemists might not have conceived, while simultaneously ensuring they are synthetically accessible. youtube.com
Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of unknown reactions and to devise optimal, multi-step synthetic routes to complex target molecules derived from the primary scaffold. This can save significant time and resources in the lab.
Structure-Based Design: Integrating docking studies with ML to better understand how modifications to the benzisoxazole scaffold influence binding to specific biological targets, such as enzymes or receptors, thereby guiding the rational design of more potent and selective compounds. nih.gov
Sustainable Chemistry Approaches for Benzo[d]isoxazole Synthesis
Adopting green chemistry principles is essential for modern chemical synthesis to minimize environmental impact. Future research on this compound and its derivatives should prioritize sustainability.
Key areas for improvement are:
Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, glycerol, or ionic liquids for synthetic transformations.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Metal-Free Catalysis: Exploring and developing metal-free reaction pathways to avoid the cost, toxicity, and purification challenges associated with many transition-metal catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, such as C-H activation and cycloaddition reactions, thereby minimizing waste.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Salicylaldehyde |
| Hydroxylamine-O-sulfonic acid |
| 2-hydroxybenzonitrile |
| Glycerol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
